Methyl 2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is an organic compound with a molecular formula of C8H11BrClNO2S It is a derivative of propanoic acid and contains a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Amino Acid Formation: The brominated thiophene is then reacted with a suitable amino acid precursor, such as alanine, under conditions that facilitate the formation of the amino acid derivative.
Esterification: The resulting amino acid derivative is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: It can be used in studies investigating the biological activity of thiophene derivatives, including their potential as antimicrobial or anticancer agents.
Industrial Applications: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride
- Methyl 2-amino-3-(1-methyl-1H-indol-3-yl)propanoate hydrochloride
Comparison:
- Structural Differences: The position of the bromine atom on the thiophene ring can significantly influence the compound’s reactivity and biological activity. For example, Methyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride has the bromine atom at the 5-position, which may alter its electronic properties compared to the 3-position in Methyl 2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride.
- Biological Activity: The presence of different substituents on the thiophene or indole rings can lead to variations in biological activity, making each compound unique in its potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11BrClNO2S |
---|---|
Molecular Weight |
300.60 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-bromothiophen-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)4-7-5(9)2-3-13-7;/h2-3,6H,4,10H2,1H3;1H |
InChI Key |
OWNGKERYOOBRHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CS1)Br)N.Cl |
Origin of Product |
United States |
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